1h-Imidazo[4,5-f]isoquinoline

Heterocyclic Chemistry Scaffold Design Physicochemical Profiling

Researchers requiring the precise [4,5-f] regioisomer for PDE10A inhibitor programs face supply ambiguity with generic imidazoisoquinolines. This CAS-specific building block eliminates regioisomer misassignment, preserving the critical hydrogen-bonding geometry for PDE10A active-site engagement. - Definitive [4,5-f] fusion for target-specific SAR campaigns - Direct precursor to 2-amino-3-methyl-3H-imidazo[4,5-f]isoquinoline (CAS 147293-15-0) IQ reference standard - Compatible with microwave-assisted, Pd-catalyzed one-pot CHAA protocols for library synthesis

Molecular Formula C10H7N3
Molecular Weight 169.187
CAS No. 115100-09-9
Cat. No. B569688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Imidazo[4,5-f]isoquinoline
CAS115100-09-9
Synonyms1H-Imidazo[4,5-f]isoquinoline(9CI)
Molecular FormulaC10H7N3
Molecular Weight169.187
Structural Identifiers
SMILESC1=CC2=C(C3=C1C=NC=C3)N=CN2
InChIInChI=1S/C10H7N3/c1-2-9-10(13-6-12-9)8-3-4-11-5-7(1)8/h1-6H,(H,12,13)
InChIKeyLEAQMVWZJWRQJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazo[4,5-f]isoquinoline (CAS 115100-09-9): PDE10A-Targeted Heterocyclic Scaffold


1H-Imidazo[4,5-f]isoquinoline (CAS 115100-09-9, molecular formula C₁₀H₇N₃, molecular weight 169.18 g/mol) is the unsubstituted parent heterocycle of the imidazo[4,5-f]isoquinoline class, formed by the linear fusion of an imidazole ring at the [4,5-f] face of an isoquinoline system [1]. This specific regioisomer provides a distinct scaffold geometry from its [4,5-h] and [4,5-c] analogs, serving as a critical synthetic entry point for preparing biologically active derivatives with precise substituent orientation [2].

1 Regioisomer-specific scaffold for PDE10A inhibitor discovery
2 Non-substitutable with [4,5-h] isomer or quinoline analogs
3 Essential for IQ mutagenicity reference standard synthesis

1H-Imidazo[4,5-f]isoquinoline: Why Generic Substitution Fails


In-class imidazoisoquinoline compounds are not freely interchangeable due to profound differences in both computed physicochemical properties and biological behavior linked to the position of the fused imidazole ring. For example, the [4,5-f] regioisomer exhibits a distinct hydrogen-bonding profile (1 donor, 2 acceptors) and topological polar surface area (41.6 Ų) compared to the [4,5-h] isomer [1]. These subtle variations directly impact molecular recognition events, as demonstrated by the differential mutagenic potency observed among isomeric 2-amino-3-methyl derivatives, where the [4,5-f] isomer displays unique activity relative to its [4,5-h] congener [2]. Substituting the scaffold without verifying the regioisomer can therefore compromise the integrity of a structure-activity relationship (SAR) study or a synthetic route.

Regioisomer mismatch: [4,5-h] instead of [4,5-f]
May shift target engagement from PDE10A to GABA_A, altering pharmacological profile in research models.
Quinoline analog substitution (CAS 233-55-6)
Lower basicity and altered protonation state can affect hydrogen-bonding and binding geometry.
Descriptor-based similarity risk
Identical 2D computed properties with [4,5-h] isomer may cause misidentification; CAS-specific confirmation is essential.

1H-Imidazo[4,5-f]isoquinoline: Comparison with Closest Analogs


PDE10A vs. GABA_A Target Divergence by Regioisomer

The [4,5-f] and [4,5-h] regioisomers of imidazoisoquinoline share the same molecular formula (C₁₀H₇N₃) and molecular weight (169.18 g/mol) but differ in the fusion geometry of the imidazole ring, leading to distinct computed electronic and steric profiles [1]. While both isomers have identical hydrogen bond donor (1) and acceptor (2) counts, their topological polar surface area (TPSA) values can differ, influencing membrane permeability and target engagement in biological assays. For the [4,5-f] isomer, the computed TPSA is 41.6 Ų [1]. This quantitative differentiation is critical for computational models that predict oral bioavailability or blood-brain barrier penetration, where small TPSA variations can determine lead compound prioritization [2].

PDE10A vs GABA_A
Class-level inference
[4,5-f] series: potent, selective PDE10A inhibition with oral activity (lead 35). [4,5-h] isomer: GABA_A receptor benzodiazepine-site binding. No cross-target potency overlap demonstrated.
Establishes regioisomer-specific target engagement
Reported for dihydroimidazoisoquinoline derivatives
Heterocyclic Chemistry Scaffold Design Physicochemical Profiling

Isoquinoline vs. Quinoline Backbone: Basicity and Binding Geometry

The unsubstituted 1H-imidazo[4,5-f]isoquinoline serves as the direct precursor for synthesizing 2-amino-3-methyl derivatives, which are key tools in food mutagen research. The Ronne & Grivas (1993) synthesis demonstrates that starting from the appropriate methoxyisoquinoline, the [4,5-f] isomer can be elaborated in 21-28% overall yield to the biologically active 2-amino-3-methyl-3H-imidazo[4,5-f]isoquinoline [1]. In contrast, the analogous [4,5-h] isomer is synthesized via a different route from 7-methoxyisoquinoline, yielding the corresponding [4,5-h] isomer with comparable efficiency [1]. The availability of the pure, unsubstituted [4,5-f] scaffold is therefore essential for producing the correct isomer for mutagenicity and carcinogenicity studies, as even minor regioisomeric contamination can confound biological readouts.

Basicity Comparison
Class-level inference
Isoquinoline N predicted pKa ~5.1–5.5; quinoline N ~4.7–4.9. ΔpKa ≈ 0.3–0.8 units. Protonation fraction at pH 7.4: isoquinoline ~10–20% vs. quinoline ~1–5%.
Protonation-state difference affects binding mode
Predicted pKa from parent heterocycle data
Synthetic Methodology C-H Functionalization Food Mutagen Research

Regioisomer-Specific Synthesis via Pd-Catalyzed C–H Activation

The biological consequence of regioisomer selection is starkly illustrated by the differential mutagenic activity of the 2-amino-3-methyl derivatives. In the Drosophila wing SMART assay, 2-amino-3-methyl-3H-imidazo[4,5-f]isoquinoline (iso-IQ) produced more than a 2-fold higher frequency of mutant spots compared to its [4,5-f]quinoline analog (IQ), while the corresponding [4,5-h] isomer was inactive in the same test [1]. This class-level data strongly implies that the parent 1H-imidazo[4,5-f]isoquinoline scaffold, when elaborated, yields compounds with distinct biological profiles that cannot be mimicked by the [4,5-h] or other fused analogs.

Synthetic Route
Supporting evidence
Microwave-assisted Pd-catalyzed one-pot CHAA protocol for imidazo[4,5-f]isoquinolines. Alternative multistep routes required for [4,5-h] isomer.
Distinct synthetic disconnection strategies
CHAA route not transferable to [4,5-h] isomer
Genetic Toxicology Food Mutagen Structure-Activity Relationship

Mutagenicity Reference Standard: IQ Isomer SAR Studies

The computed octanol-water partition coefficient for 1H-Imidazo[4,5-f]isoquinoline is XLogP3-AA = 1.7 [1]. This value places the scaffold in a favorable lipophilicity range for central nervous system (CNS) drug candidates, where optimal logP values typically fall between 1.5 and 3.5 [2]. While direct experimental comparison with the [4,5-h] isomer under identical conditions is not available in the public domain, the computed XLogP3-AA value provides a quantitative benchmark for including the [4,5-f] scaffold in virtual screening libraries and for prioritizing its procurement when designing CNS-penetrant compound series.

IQ Reference Standard
Supporting evidence
2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline (CAS 147293-15-0) characterized as IQ isomer reference for mutagenicity assays (Ames, Drosophila SLRL).
Scaffold essential for mutagenicity SAR studies
Mutagenic potency varies >1,000,000-fold across IQ analogs
Computational Chemistry ADME Prediction Lipophilicity

1H-Imidazo[4,5-f]isoquinoline: Research and Industrial Applications


PDE10A Inhibitor Lead Optimization

As demonstrated by the Ronne & Grivas synthetic route, 1H-Imidazo[4,5-f]isoquinoline is the mandatory starting scaffold for preparing the [4,5-f] isomer of the IQ-type food mutagen [3]. Its procurement in high purity (>95%) is essential for producing analytical standards used in regulatory toxicology and for investigating structure-mutagenicity relationships across the imidazoisoquinoline family.

Regioisomer SAR: Comparing [4,5-f] and [4,5-h] Fusion

With a computed XLogP3-AA of 1.7 and a TPSA of 41.6 Ų [3], the scaffold occupies an attractive physicochemical space for CNS drug design. Procurement of the pure [4,5-f] regioisomer enables its incorporation into fragment-based screening libraries, where its distinct hydrogen-bonding geometry can be exploited to probe target binding sites that are inaccessible to the [4,5-h] isomer [2].

IQ Analog Reference Standard for Mutagenicity Research

Patents such as CN106749232B describe synthetic methods for imidazoisoquinoline compounds with high yields using catalytic systems [3]. The unsubstituted [4,5-f] scaffold serves as a key intermediate in these processes, and sourcing the correct regioisomer ensures that the resulting patent-protected derivatives retain the defined ring fusion geometry required for target kinase binding.

Application
Selection Property
Validation Focus
PDE10A-targeted lead discovery
[4,5-f] regioisomer identity
PDE10A enzymatic assay / target engagement confirmation
Regioisomer SAR profiling
Scaffold regioisomer specificity
Comparative target selectivity (PDE10A vs GABA_A)
IQ analog reference standard preparation
Isoquinoline-based backbone for IQ isomers
Mutagenicity assay comparison (Ames test, Drosophila SLRL)
Modular library synthesis via CHAA chemistry
Regioisomer-specific synthetic route compatibility
Pd-catalyzed C–H activation protocol validation
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